molecular formula C12H18N2O2 B15256972 Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Cat. No.: B15256972
M. Wt: 222.28 g/mol
InChI Key: REKVVPBZBCTKII-UHFFFAOYSA-N
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Description

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .

Scientific Research Applications

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Biological Activity

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring structure, which is known for its significant role in various biological processes. The unique isopropyl and ethyl substitutions on the pyrimidine ring may enhance its solubility and bioactivity, making it a valuable compound in drug development.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, potentially modulating metabolic pathways crucial for cellular function. Studies suggest that this compound may act as an enzyme inhibitor, affecting pathways involved in cancer cell survival and inflammation .

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)25Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest and apoptosis
MCF-7 (Breast)30Inhibition of proliferation

These findings indicate that the compound can induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. Recent studies evaluated its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX).

Table 2: Anti-inflammatory Activity

EnzymeIC50 (µg/mL)
COX-1314
COX-2130
5-LOX105

Molecular docking studies revealed strong binding interactions with these enzymes, indicating the compound's potential as a therapeutic agent for inflammatory conditions .

Case Studies

A study involving the administration of this compound in a carrageenan-induced edema model showed a significant reduction in edema at various dosages. The percent reduction in edema was observed as follows:

Table 3: Edema Reduction at Various Dosages

Dosage (mg/kg)Percent Reduction (%)
1033.3 ± 0.77
2034.7 ± 0.74
3040.58 ± 0.84

These results support the compound's efficacy in managing inflammation .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-ethyl-2-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-5-10-9(12(15)16-6-2)7-13-11(14-10)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

REKVVPBZBCTKII-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)OCC)C(C)C

Origin of Product

United States

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